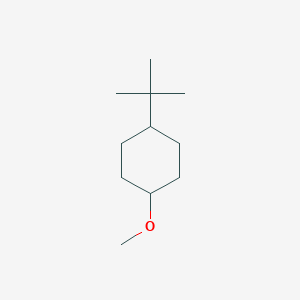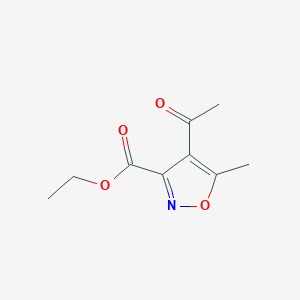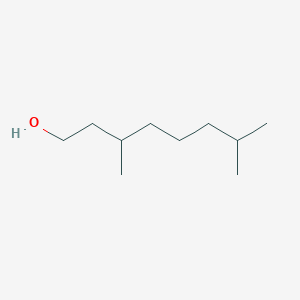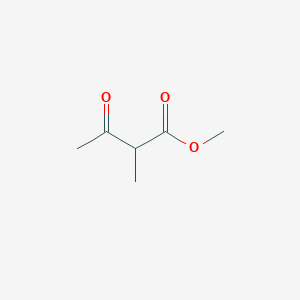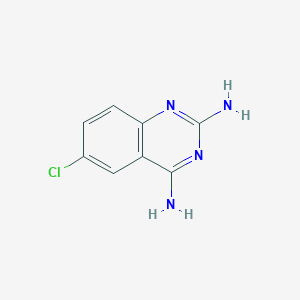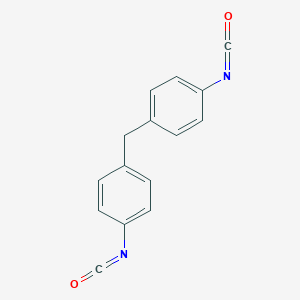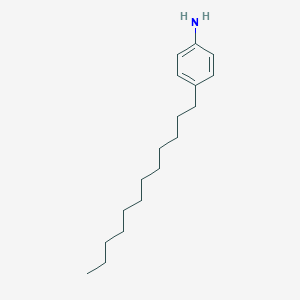
3-Butene-1,2-diol, 1-(2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butene-1,2-diol, 1-(2-furanyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-Furoyl-3-butenediol or FBD, and it is a furan derivative that has a unique chemical structure. The synthesis method of 3-Butene-1,2-diol, 1-(2-furanyl)-, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Wirkmechanismus
The mechanism of action of 3-Butene-1,2-diol, 1-(2-furanyl)- is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes that play a role in inflammation and cancer development. This inhibition may lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Butene-1,2-diol, 1-(2-furanyl)- has several biochemical and physiological effects. The compound has been shown to reduce the production of certain inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Butene-1,2-diol, 1-(2-furanyl)- in lab experiments is its potential as a new drug candidate. The compound has shown promising results in preclinical studies, and further research may lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. However, one of the main limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Butene-1,2-diol, 1-(2-furanyl)-. One of the most important directions is the further investigation of its mechanism of action. Understanding how the compound works at a molecular level may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials. Finally, the development of new methods for synthesizing the compound may lead to more efficient and cost-effective production methods.
Synthesemethoden
The synthesis of 3-Butene-1,2-diol, 1-(2-furanyl)- can be achieved through various methods. One of the most common methods is through the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. The reaction results in the formation of 2-Furoyl-3-butenediol, which can then be converted to 3-Butene-1,2-diol, 1-(2-furanyl)- through a reduction reaction.
Wissenschaftliche Forschungsanwendungen
3-Butene-1,2-diol, 1-(2-furanyl)- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
19261-13-3 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1-(furan-2-yl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2 |
InChI-Schlüssel |
UQNJBWQPPSRBDL-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CO1)O)O |
Kanonische SMILES |
C=CC(C(C1=CC=CO1)O)O |
Synonyme |
1-(2-Furyl)-3-butene-1,2-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
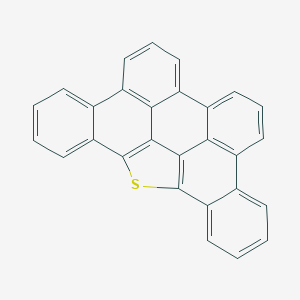


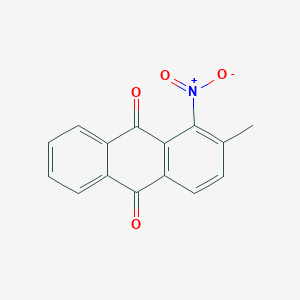
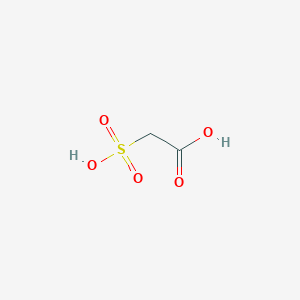
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
